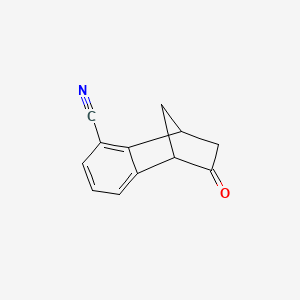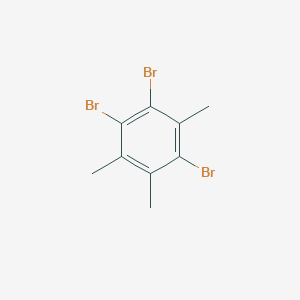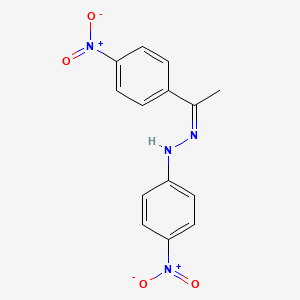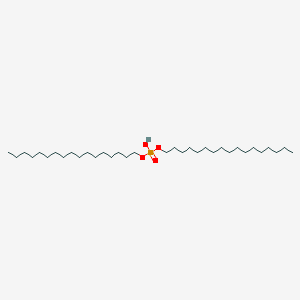
Diheptadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptadecyl phosphate is an organic compound with the molecular formula C34H71O4P. It is a type of phospholipid, which is a class of lipids that are a major component of all cell membranes. This compound is characterized by its long hydrocarbon chains and a phosphate group, making it amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diheptadecyl phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors where heptadecanol and phosphoric acid are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water, leading to the formation of heptadecanol and phosphoric acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diheptadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of phospholipids in various chemical reactions.
Biology: Employed in the formation of artificial membranes for studying membrane dynamics and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
Diheptadecyl phosphate exerts its effects primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the phosphate group interacts with hydrophilic environments. This dual interaction allows this compound to form micelles and bilayers, which are essential for its role in membrane formation and stabilization. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihexadecyl phosphate: Similar in structure but with shorter hydrocarbon chains.
Dicetyl phosphate: Another similar compound with slightly different hydrocarbon chain lengths.
Uniqueness
Diheptadecyl phosphate is unique due to its longer hydrocarbon chains, which provide distinct physical and chemical properties compared to other similar compounds. The longer chains result in higher melting points and different interactions with other molecules, making it suitable for specific applications where other phospholipids may not be as effective.
Eigenschaften
CAS-Nummer |
146692-60-6 |
|---|---|
Molekularformel |
C34H71O4P |
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
diheptadecyl hydrogen phosphate |
InChI |
InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-39(35,36)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
WOMBBIBNYSUCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)


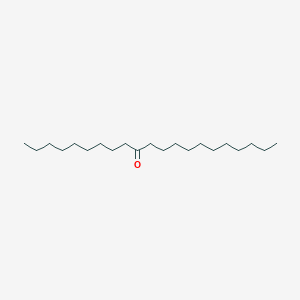
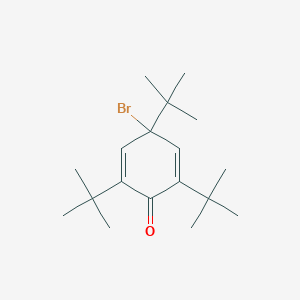
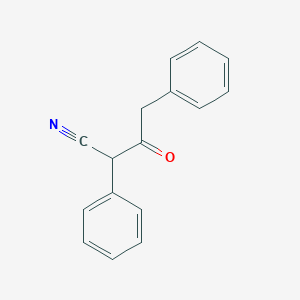

![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)

